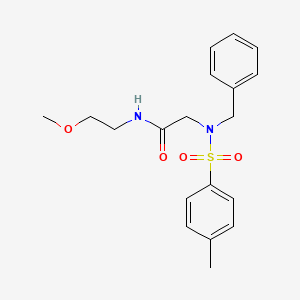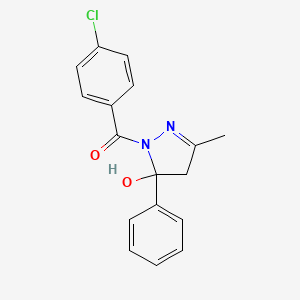
8-Quinolyl 2-methoxy-4-methyl-5-(methylethyl)benzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Quinolyl 2-methoxy-4-methyl-5-(methylethyl)benzenesulfonate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
作用機序
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolyl 2-methoxy-4-methyl-5-(methylethyl)benzenesulfonate typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 2-methyl-8-quinolinol with appropriate sulfonating agents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as sulfuric acid or phosphoric acid to facilitate the sulfonation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
8-Quinolyl 2-methoxy-4-methyl-5-(methylethyl)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline nitrogen or the sulfonate group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds.
科学的研究の応用
8-Quinolyl 2-methoxy-4-methyl-5-(methylethyl)benzenesulfonate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
類似化合物との比較
Similar Compounds
2-Methyl-8-quinolinol: Known for its fungicidal properties and used in the preparation of metal complexes.
8-Hydroxyquinoline: Widely used as a chelating agent and in the synthesis of pharmaceuticals.
5-Chloro-8-quinolinol: Used in the synthesis of various bioactive compounds.
Uniqueness
8-Quinolyl 2-methoxy-4-methyl-5-(methylethyl)benzenesulfonate stands out due to its unique combination of a quinoline core with a methoxy and sulfonate group, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and form stable complexes with metals makes it a valuable compound in both research and industrial applications.
特性
IUPAC Name |
quinolin-8-yl 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-13(2)16-12-19(18(24-4)11-14(16)3)26(22,23)25-17-9-5-7-15-8-6-10-21-20(15)17/h5-13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXZCFAJIRBMOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,4-difluorophenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine](/img/structure/B4920774.png)
![5-[2-(allyloxy)-5-chlorobenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4920781.png)
![N-[2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4920788.png)
![2-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4920800.png)
![BENZYL 2-({5-[2-(BENZYLOXY)-2-OXOETHOXY]-2-OXO-4-PROPYL-2H-CHROMEN-7-YL}OXY)ACETATE](/img/structure/B4920804.png)
![7-[(2-chlorobenzyl)oxy]-3-(2-chlorophenyl)-2-methyl-4H-chromen-4-one](/img/structure/B4920805.png)
![5-Acetyl-4-(4-chlorophenyl)-2-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B4920808.png)
![N-[(4-chlorophenyl)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B4920814.png)
![4-[4-(2-fluorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B4920821.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[2-(3-pyridinyloxy)propyl]-3-isoxazolecarboxamide](/img/structure/B4920825.png)



![ethyl 4-{[(4-chloro-2,6-dimethyl-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B4920864.png)
